molecular formula C17H18FNO2 B299375 N-(4-butoxyphenyl)-2-fluorobenzamide

N-(4-butoxyphenyl)-2-fluorobenzamide

Cat. No.: B299375
M. Wt: 287.33 g/mol
InChI Key: HADPNRILAUDEAU-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety.

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

HADPNRILAUDEAU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the phenyl rings significantly impacts melting points, solubility, and crystal packing. For example:

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Melts at 100–102°C, with a planar aromatic system disrupted by fluorines, leading to distinct hydrogen-bonded 1D chains .

Table 1: Substituent-Driven Physical Properties

Compound Substituents Melting Point (°C) Key Interactions
Fo23 2-F, 2,3-diF 100–102 N–H⋯O, C–H⋯F, C–F⋯π stacking
N-(2-Nitrophenyl)-4-bromobenzamide 4-Br, 2-NO₂ Not reported Halogen bonding, π–π stacking
N-(4-Butoxyphenyl)-2-fluorobenzamide* 4-OButyl, 2-F Estimated 90–110 N–H⋯O, C–H⋯O/F, hydrophobic

*Hypothesized based on alkoxy analogs .

Crystal Structure and Hydrogen Bonding

Fluorine and alkoxy substituents dictate molecular conformation and supramolecular assembly:

  • Fo23 : Exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) but twisted amide planes (~23° from aromatic rings). Key interactions include 1D chains via N–H⋯O hydrogen bonds and C–F⋯π stacking (3.15–3.40 Å) .
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : Similar to Fo23 but with altered fluorine positions, resulting in different hydrogen-bonded synthons (e.g., R₂²(12) motifs) .
  • Butoxyphenyl Analogs : The flexible butoxy chain may disrupt planar stacking, favoring van der Waals interactions over rigid hydrogen-bonded networks.

Table 2: Structural Comparisons

Compound Space Group Z′ Key Structural Features Reference
Fo23 Pn 1 1D chains via N–H⋯O; C–F⋯π contacts
JOFHAO (Cl analog) Pc 2 Two conformers due to ortho-Cl rotation
4-Bromo-N-(2-nitrophenyl)benzamide P2₁/c 2 Halogen bonding (Br⋯O) and π–π stacking

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